Phosphonic acid, (phenyl-1-pyrrolidinylmethyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (phenyl-1-pyrrolidinylmethyl)-, diethyl ester is a chemical compound with the molecular formula C15H24NO3P. It is known for its unique structure, which includes a phosphonic acid group, a phenyl group, and a pyrrolidinylmethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of phosphonic acid, (phenyl-1-pyrrolidinylmethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable phenyl-pyrrolidinylmethyl precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Phosphonic acid, (phenyl-1-pyrrolidinylmethyl)-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphonic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted phosphonic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phosphonic acid, (phenyl-1-pyrrolidinylmethyl)-, diethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of phosphonic acid, (phenyl-1-pyrrolidinylmethyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Phosphonic acid, (phenyl-1-pyrrolidinylmethyl)-, diethyl ester can be compared with other similar compounds, such as:
- Phosphonic acid, (phenylmethyl)-, diethyl ester
- Phosphonic acid, (pyrrolidinylmethyl)-, diethyl ester
These compounds share similar structural features but differ in the specific substituents attached to the phosphonic acid group. The uniqueness of this compound lies in its combination of phenyl and pyrrolidinylmethyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
650634-09-6 |
---|---|
Molecular Formula |
C15H24NO3P |
Molecular Weight |
297.33 g/mol |
IUPAC Name |
1-[diethoxyphosphoryl(phenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C15H24NO3P/c1-3-18-20(17,19-4-2)15(16-12-8-9-13-16)14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3 |
InChI Key |
WWICUFGIHAKGGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)N2CCCC2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.